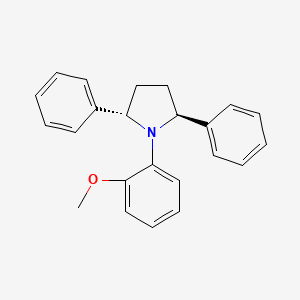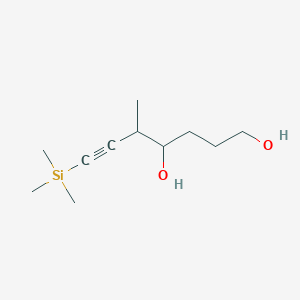
5-Methyl-7-(trimethylsilyl)hept-6-yne-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-7-(trimethylsilyl)hept-6-yne-1,4-diol is a chemical compound characterized by its unique structure, which includes a trimethylsilyl group and a hept-6-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-(trimethylsilyl)hept-6-yne-1,4-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of alkyne and silyl protecting groups to achieve the desired structure. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-(trimethylsilyl)hept-6-yne-1,4-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alkanes.
Scientific Research Applications
5-Methyl-7-(trimethylsilyl)hept-6-yne-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Methyl-7-(trimethylsilyl)hept-6-yne-1,4-diol exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The alkyne group can undergo addition reactions, making the compound versatile in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-7-(trimethylsilyl)hept-6-yne-1,4-diol: is similar to other silyl-protected alkynes and diols.
Trimethylsilylacetylene: Another compound with a trimethylsilyl group and an alkyne.
1-Trimethylsilyl-1-hexyne: Similar structure but with different positioning of the silyl group.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which provides unique reactivity and stability. This makes it particularly useful in synthetic chemistry and various research applications.
Properties
CAS No. |
645614-98-8 |
|---|---|
Molecular Formula |
C11H22O2Si |
Molecular Weight |
214.38 g/mol |
IUPAC Name |
5-methyl-7-trimethylsilylhept-6-yne-1,4-diol |
InChI |
InChI=1S/C11H22O2Si/c1-10(7-9-14(2,3)4)11(13)6-5-8-12/h10-13H,5-6,8H2,1-4H3 |
InChI Key |
SOOLKTPEJDUDFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C[Si](C)(C)C)C(CCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dicyclohexyl-1-[(pyren-1-YL)methyl]piperazine-2,6-dione](/img/structure/B12589902.png)

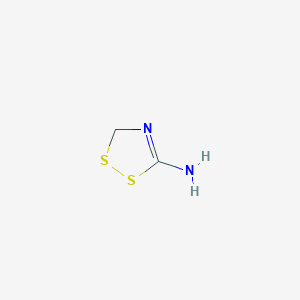
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)-](/img/structure/B12589916.png)
![(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine](/img/structure/B12589925.png)
![N-cyclohexyl-N-methyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12589930.png)
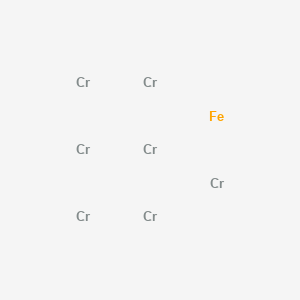
![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol](/img/structure/B12589941.png)
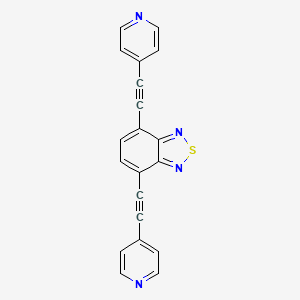
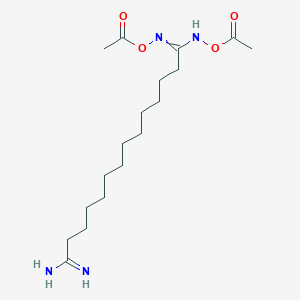
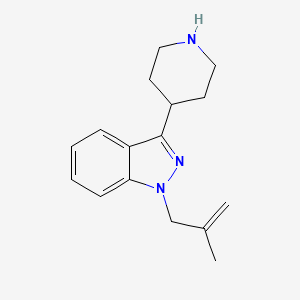
![Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl-](/img/structure/B12589970.png)

